molecular formula C9H16O5 B14378620 (2-Butoxyethyl)propanedioic acid CAS No. 88663-61-0

(2-Butoxyethyl)propanedioic acid

Cat. No.: B14378620
CAS No.: 88663-61-0
M. Wt: 204.22 g/mol
InChI Key: NQTDRGBBGIHSKE-UHFFFAOYSA-N
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Description

(2-Butoxyethyl)propanedioic acid, also known as 2-butoxyethyl malonic acid, is a dicarboxylic acid with the chemical formula C₇H₁₂O₅. This compound is characterized by the presence of two carboxyl groups and a butoxyethyl group attached to the central carbon atom. It is a derivative of malonic acid and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-butoxyethyl)propanedioic acid typically involves the alkylation of malonic acid or its esters. One common method is the reaction of diethyl malonate with 2-butoxyethanol in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with 2-butoxyethanol.

Industrial Production Methods

Industrial production of this compound can be achieved through continuous esterification processes. This involves the reaction of malonic acid with 2-butoxyethanol under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Butoxyethyl)propanedioic acid undergoes various chemical reactions typical of carboxylic acids and their derivatives. These include:

    Esterification: Reaction with alcohols to form esters.

    Amidation: Reaction with amines to form amides.

    Decarboxylation: Loss of carbon dioxide upon heating.

Common Reagents and Conditions

    Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.

    Amidation: Typically requires coupling agents like dicyclohexylcarbodiimide (DCC).

    Decarboxylation: Often occurs at elevated temperatures (above 150°C).

Major Products Formed

    Esterification: Produces esters such as 2-butoxyethyl malonate.

    Amidation: Produces amides such as 2-butoxyethyl malonamide.

    Decarboxylation: Produces butoxyacetic acid and carbon dioxide.

Scientific Research Applications

(2-Butoxyethyl)propanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of polymers and specialty chemicals.

    Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition studies.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of plasticizers, adhesives, and coatings.

Mechanism of Action

The mechanism of action of (2-butoxyethyl)propanedioic acid involves its interaction with various molecular targets, primarily through its carboxyl groups. These interactions can lead to the formation of esters, amides, and other derivatives. The compound can also undergo decarboxylation, which is a key step in many metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Malonic Acid (Propanedioic Acid): The parent compound, with similar reactivity but lacking the butoxyethyl group.

    Diethyl Malonate: An ester derivative of malonic acid, commonly used in organic synthesis.

    Butoxyacetic Acid: A related compound formed through the decarboxylation of (2-butoxyethyl)propanedioic acid.

Uniqueness

This compound is unique due to the presence of the butoxyethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various specialized compounds and materials.

Properties

CAS No.

88663-61-0

Molecular Formula

C9H16O5

Molecular Weight

204.22 g/mol

IUPAC Name

2-(2-butoxyethyl)propanedioic acid

InChI

InChI=1S/C9H16O5/c1-2-3-5-14-6-4-7(8(10)11)9(12)13/h7H,2-6H2,1H3,(H,10,11)(H,12,13)

InChI Key

NQTDRGBBGIHSKE-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCC(C(=O)O)C(=O)O

Origin of Product

United States

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